molecular formula C27H33NO2 B1310258 Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- CAS No. 67284-61-1

Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-

Cat. No.: B1310258
CAS No.: 67284-61-1
M. Wt: 403.6 g/mol
InChI Key: HQGOHJOGBIKKSK-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- is a useful research compound. Its molecular formula is C27H33NO2 and its molecular weight is 403.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- (CAS Number: 67284-61-1) is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties based on various studies and research findings, including its pharmacological effects, cytotoxicity, and applications in pest control.

  • Molecular Formula : C27H33NO2
  • Molecular Weight : 403.56 g/mol
  • CAS Number : 67284-61-1

Antimicrobial and Insecticidal Properties

Recent studies have indicated that cyclohexanecarboxylic acid derivatives exhibit significant antimicrobial and insecticidal activities. For instance, Venceslau et al. (2021) reported that the compound demonstrated effective insecticidal activity against mosquito larvae. This suggests potential applications in vector control and public health initiatives.

StudyActivityOrganismReference
Venceslau et al. (2021)InsecticidalMosquito larvae

Cytotoxicity

The cytotoxic effects of cyclohexanecarboxylic acid derivatives have been evaluated against various cancer cell lines. Research has shown that compounds with similar structures can exhibit varying degrees of cytotoxicity depending on their alkyl chain length and substituents.

  • Case Study : A study on alkyl esters of hydroxycinnamic acids indicated that increasing the lipophilicity of these compounds enhanced their cytotoxic effects against human cancer cells (HL-60, MCF-7). The mechanism involved alterations in cell cycle progression and induction of apoptosis, highlighting the importance of molecular structure in determining biological activity.
CompoundCell LineIC50 (µM)Reference
Hydroxycinnamic acid estersHL-602.5 - 18.7
Hydroxycinnamic acid estersMCF-7Varies by structure

The biological activity of cyclohexanecarboxylic acid derivatives is often linked to their ability to interact with cellular membranes and target specific pathways involved in cell proliferation and apoptosis. The flexibility provided by the alkyl chains may facilitate better interaction with lipid bilayers, enhancing their efficacy as therapeutic agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship plays a crucial role in determining the biological efficacy of cyclohexanecarboxylic acid derivatives:

  • Alkyl Chain Length : Longer chains generally increase lipophilicity and membrane interaction.
  • Functional Groups : The presence of cyano groups can enhance electron-withdrawing properties, influencing reactivity and interaction with biological targets.

Properties

IUPAC Name

[4-(4-cyanophenyl)phenyl] 4-heptylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO2/c1-2-3-4-5-6-7-21-8-14-25(15-9-21)27(29)30-26-18-16-24(17-19-26)23-12-10-22(20-28)11-13-23/h10-13,16-19,21,25H,2-9,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGOHJOGBIKKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60886822
Record name Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60886822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67284-61-1
Record name Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano(1,1'-biphenyl)-4-yl ester, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067284611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60886822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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